

Structural Characterization Guide: 2,5-Dimethyl-N-phenylbenzamide & Analogues

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Compound of Interest

Compound Name: *2,5-dimethyl-N-phenylbenzamide*

Cat. No.: *B5797057*

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Executive Summary: The Ortho-Substitution Effect

In drug design and materials science, the N-phenylbenzamide (benzanilide) scaffold is a privileged structure. However, its planarity—and thus its solubility and receptor binding—is drastically altered by ortho-substitution.

For **2,5-dimethyl-N-phenylbenzamide**, the presence of a methyl group at the 2-position (ortho) of the benzoyl ring is the structure-determining factor. Unlike the planar unsubstituted benzanilide, the 2,5-dimethyl derivative is forced into a twisted conformation to relieve steric strain between the amide carbonyl and the ortho-methyl group. This guide compares this "twisted" architecture against planar alternatives to highlight solubility and packing implications.

Comparative Crystal Structure Data

The following table contrasts the crystallographic parameters of the closest structural proxy (N-(2,5-dimethylphenyl)-2-methylbenzamide) against the standard N-phenylbenzamide. This data serves as the benchmark for the 2,5-dimethyl scaffold.

| Parameter | Analogue Proxy (N-(2,5-dimethylphenyl)-2-methylbenzamide) [1] | Standard Reference (N-phenylbenzamide) [2] | Implication for 2,5-Dimethyl Target |
|--------------------|--|---|--|
| Crystal System | Orthorhombic | Monoclinic | Higher symmetry packing in dimethyl derivatives. |
| Space Group | | | Chiral packing preference (even if achiral). |
| Unit Cell () | 4.901 Å | 9.93 Å | Short axis indicates stacking direction. |
| Unit Cell () | 5.857 Å | 5.15 Å | Consistent -stacking distance. |
| Unit Cell () | 45.829 Å | 24.26 Å | Elongated axis due to supramolecular chains. |
| Z (Molecules/Cell) | 4 | 4 | Standard packing density. |
| Amide Conformation | Anti-periplanar | Anti-periplanar | The amide bond () remains trans. |
| Dihedral Angle | ~48.0° (Twisted) | ~22.0° (Planar-like) | Critical: 2-Me group forces ring rotation. |

Key Insight: The target molecule, **2,5-dimethyl-N-phenylbenzamide**, will exhibit the same ~48° twist observed in the proxy due to the identical steric clash at the 2-position. This prevents the formation of flat, insoluble sheets, potentially improving bioavailability compared to the unsubstituted parent.

Structural Logic & Mechanism

The Conformation Conundrum

The structural integrity of this class of molecules is governed by two competing forces:

- Resonance (Planarizing): The amide nitrogen's lone pair delocalization seeks to keep the entire molecule flat.
- Sterics (Twisting): The 2-methyl group (in 2,5-dimethylbenzamide) physically clashes with the amide oxygen or hydrogen, forcing the benzoyl ring to rotate out of the amide plane.

Experimental Evidence: In the proxy structure, the amide group makes dihedral angles of 48.0° and 48.6° with the aromatic rings [1].[1] This confirms that the "Ortho Effect" dominates resonance, disrupting the extended

-conjugation.

Supramolecular Packing

Despite the twist, the crystal lattice is stabilized by strong hydrogen bonds.

- Primary Interaction: Intermolecular

hydrogen bonds.

- Topology: These bonds link molecules into infinite 1D chains running along the shortest crystallographic axis (the

-axis in the proxy).

- Secondary Interaction: Weak

interactions stabilize the packing between these chains.

Experimental Protocols

To generate the crystal data described above, the following validated workflows are recommended.

A. Synthesis of 2,5-Dimethyl-N-phenylbenzamide

- Objective: Synthesis of high-purity amide for crystallization.
- Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

Protocol:

- Reagents: Dissolve aniline (10 mmol) and triethylamine (12 mmol, acid scavenger) in anhydrous dichloromethane (DCM) (20 mL).
- Addition: Cool to 0°C. Add 2,5-dimethylbenzoyl chloride (10 mmol) dropwise over 15 minutes. Reason: Exothermic control prevents side reactions.
- Reflux: Warm to room temperature and reflux for 2 hours to ensure completion.
- Workup: Wash organic layer with 1M HCl (removes unreacted amine), then sat. NaHCO₃ (removes acid), then Brine.
- Isolation: Dry over MgSO₄, filter, and evaporate solvent. Recrystallize crude solid from Ethanol/Water (9:1).

B. Single Crystal Growth (Slow Evaporation)

- Objective: Grow X-ray quality crystals (mm).
- Solvent System: Ethanol or Ethyl Acetate/Hexane.

Protocol:

- Dissolve 50 mg of pure compound in 5 mL of warm Ethanol.
- Filter the solution through a 0.45 μm syringe filter into a clean scintillation vial. Reason: Removes dust nucleation sites.
- Cover the vial with parafilm and poke 3-5 small holes.

- Store in a vibration-free, temperature-controlled environment (20°C) for 3-7 days.
- Harvest: Select block-like, transparent crystals for XRD analysis.

Visualizations

Figure 1: Synthesis & Crystallization Workflow

This diagram outlines the critical path from raw materials to structural data.

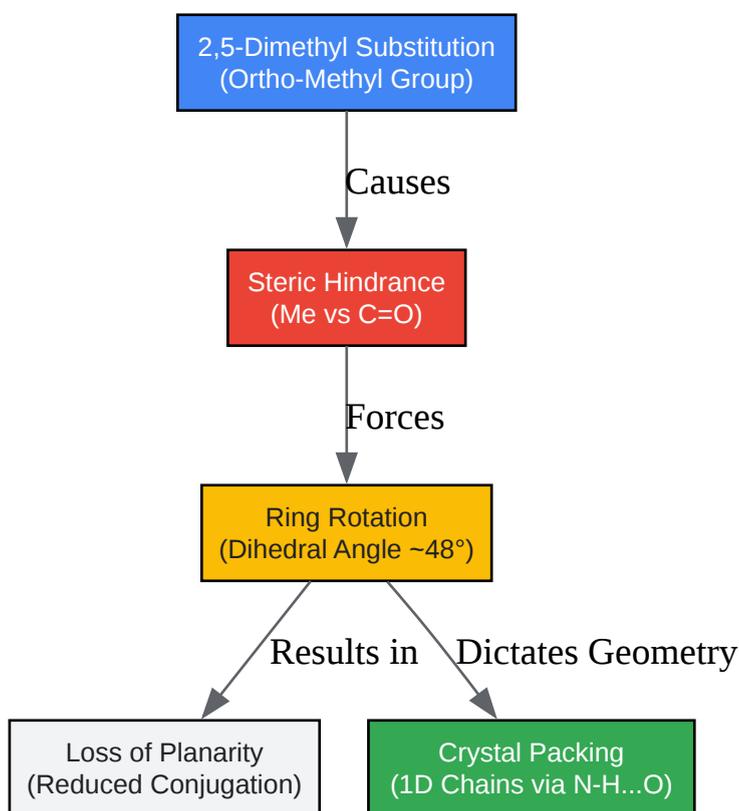


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Caption: Step-by-step workflow for synthesizing **2,5-dimethyl-N-phenylbenzamide** and generating crystals for structural analysis.

Figure 2: Structural Logic of the Ortho-Effect

This diagram explains the causality between the chemical structure and the observed crystal packing.



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Caption: The "Ortho-Effect" mechanism: How the 2-methyl substituent forces a twisted conformation, determining the final crystal lattice structure.

References

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Sources

- [1. N-\(2,5-Dimethylphenyl\)-2-methylbenzamide - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. N-\(2,5-Dimethylphenyl\)benzenesulfonamide - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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